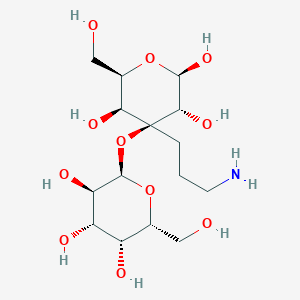
6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-(2,4-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as DCPMTP, is a synthetic compound that has been used in scientific research for its biochemical and physiological effects. It is a member of the pyrimidinone family and has been used in a variety of laboratory experiments to study its properties and applications.
Applications De Recherche Scientifique
Chemistry and Properties of Pyrimidine Derivatives
Pyrimidine derivatives, including compounds similar to 6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, exhibit a wide range of chemical and biological properties. The synthesis, characteristics, and potential applications of these compounds in various fields, including medicinal and pharmaceutical industries, have been extensively studied. Pyrimidines' structural variability allows for the exploration of their applications in drug design, highlighting their relevance in developing new therapeutic agents with potential anti-inflammatory, anticancer, and various other activities (Boča, Jameson, & Linert, 2011).
Biological Activities and Structure-Activity Relationships
Research has shown that pyrimidine derivatives possess a range of pharmacological effects, including antioxidant, antibacterial, antiviral, and anti-inflammatory properties. The structure-activity relationships (SARs) of these compounds have been extensively investigated, providing insights into designing new pyrimidines with enhanced biological activities and minimal toxicity. This research suggests a promising direction for developing new anti-inflammatory agents based on pyrimidine structures (Rashid et al., 2021).
Anti-Inflammatory Potential
The synthesis and characterization of substituted tetrahydropyrimidine derivatives have indicated their potential for significant in-vitro anti-inflammatory activity. This activity has been attributed to their ability to inhibit protein denaturation, positioning these derivatives as potential leads for anti-inflammatory drug development (Gondkar, Deshmukh, & Chaudhari, 2013).
Catalytic Applications in Medicinal Chemistry
Hybrid catalysts have been applied to synthesize pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications. The review of synthetic pathways employing diverse catalysts highlights the versatility of pyrimidine derivatives in drug synthesis and the development of lead molecules for various therapeutic areas. This underscores the compound's potential in catalysis and synthetic medicinal chemistry (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFCBTUEWLUDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



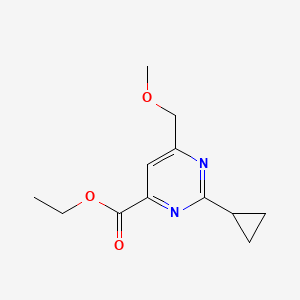




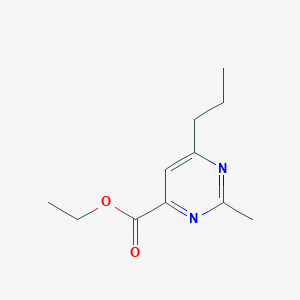


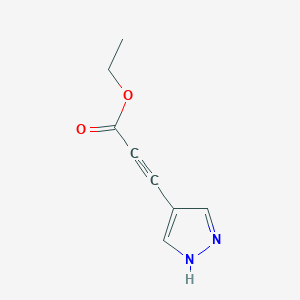

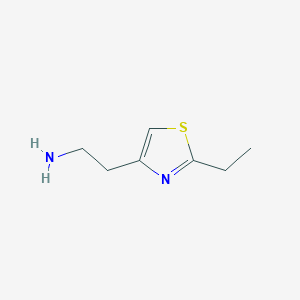
![2-amino-N,N-dimethyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B1490477.png)
